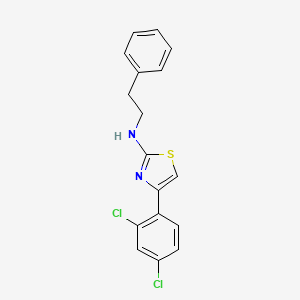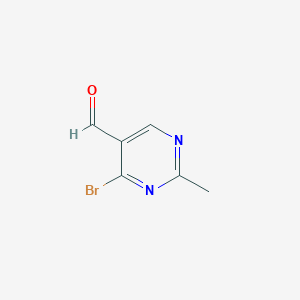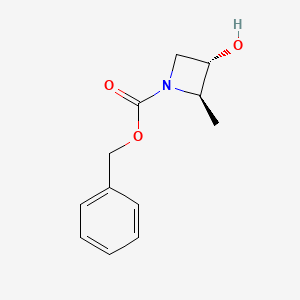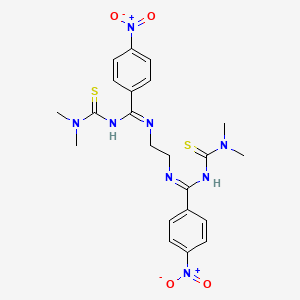![molecular formula C20H13Cl2N3O2 B2390923 1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one CAS No. 477858-09-6](/img/structure/B2390923.png)
1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one is a useful research compound. Its molecular formula is C20H13Cl2N3O2 and its molecular weight is 398.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Applications
1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one and its related compounds have shown promising results in the field of cancer and microbial research. For instance, a study by Katariya, Vennapu, and Shah (2021) synthesized compounds with a similar structure and evaluated their anticancer activity against a 60 cancer cell line panel. The compound demonstrated significant potency, and the study also highlighted its potential in combating microbial resistance to pharmaceutical drugs.
Structural and Molecular Properties
The structural and molecular properties of compounds similar to this compound have been extensively studied. For example, research by Fun et al. (2012) analyzed the crystal structure of a related compound, revealing insights into its molecular conformation and interactions. Such studies are vital for understanding the chemical behavior and potential applications of these compounds.
Photoluminescence and Electroluminescence Properties
Compounds with a structure akin to this compound have been explored for their photoluminescence and electroluminescence properties. Wang, Xie, Li, and Li (2007) synthesized a new 1,3,4-oxadiazole-containing rhenium(I) complex and investigated its electroluminescence devices, demonstrating its potential use in light-emitting materials.
Coordination Chemistry with Metal Salts
The coordination chemistry of oxadiazole-bridged organic ligands similar to the compound with copper salts has been studied. Research by Wu, Xin, Ma, Wu, and Dong (2013) prepared symmetric double-armed oxadiazole-bridged ligands and analyzed their interaction with copper, contributing to the understanding of metal-ligand interactions in coordination chemistry.
Wirkmechanismus
Target of action
Compounds with similar structures have been known to target various receptors or enzymes in the body. For example, indole derivatives are known to bind with high affinity to multiple receptors .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For instance, it could influence the pathways involved in inflammation, cancer, or viral infections .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2/c21-16-6-1-13(2-7-16)11-25-12-15(5-10-18(25)26)20-23-19(24-27-20)14-3-8-17(22)9-4-14/h1-10,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXODCFVLQIBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2390854.png)

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390860.png)

![4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2390862.png)
